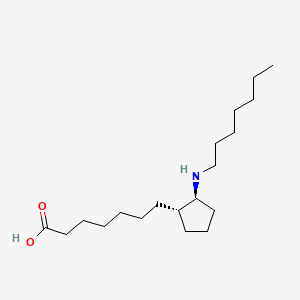

13-氮杂前列酸

描述

Synthesis Analysis

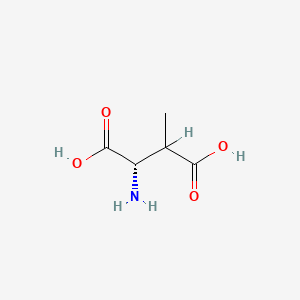

13-Azaprostanoic acid and its derivatives have been synthesized through various chemical reactions, focusing on modifying the prostanoic acid structure to include an azaprostane moiety. This modification aims to create compounds with enhanced biological activities, such as the inhibition of platelet aggregation induced by arachidonic acid. The synthesis involves novel transformations of ketones to N-substituted ethylenamine using formylmethylimino phosphate derivatives (Venton, Enke, & Le Breton, 1979).

Molecular Structure Analysis

The molecular structure of 13-Azaprostanoic acid is characterized by the presence of an azaprostane skeleton, a modification from the natural prostaglandin structure. This modification significantly impacts its biological activity, particularly in inhibiting platelet aggregation. The structure-activity relationship (SAR) studies show that the inhibitory effect is highly sensitive to stereochemistry and the length of the amino side chain, with any deviation from the natural prostaglandin skeletal arrangement resulting in decreased biological activity (Venton et al., 1979).

Chemical Reactions and Properties

13-Azaprostanoic acid interacts with biological systems through specific chemical reactions, such as inhibiting the arachidonic acid-induced platelet aggregation without affecting ADP-induced primary aggregation. This selective inhibition indicates its potential mechanism of action, blocking the platelet arachidonic acid cascade beyond the synthesis of prostaglandin endoperoxides (Venton et al., 1979).

Physical Properties Analysis

The physical properties of 13-Azaprostanoic acid, such as solubility, melting point, and stability, are essential for its biological activity and application. However, detailed studies on its physical properties are limited in the available literature.

Chemical Properties Analysis

13-Azaprostanoic acid's chemical properties, including its reactivity with other compounds and stability under various conditions, play a crucial role in its biological effects. Its ability to inhibit platelet aggregation without affecting cyclooxygenase activity suggests a unique mechanism of action, acting as a direct antagonist of the platelet thromboxane/endoperoxide receptor (Le Breton, Venton, Enke, & Halushka, 1979).

科学研究应用

13-氮杂前列酸衍生物已被证明是花生四烯酸诱导的血小板聚集的有效抑制剂,表明其在阻断血小板花生四烯酸级联反应中发挥作用。这些化合物不抑制牛环氧合酶活性,并被推测作用于前列腺素内过氧化物的合成之外 (Venton、Enke 和 Le Breton,1979).

13-氮杂前列酸在猫的心肌缺血期间提供的保护作用很小,但对兔因花生四烯酸钠诱发的猝死表现出显着的保护作用。这项研究表明了它在心血管疾病中的潜在用途 (Burke、Roth 和 Lefer,1983).

它是人血小板血栓烷/内过氧化物受体的直接拮抗剂。这一特性使其成为抗血小板疗法开发中进一步探索的候选药物 (Le Breton、Venton、Enke 和 Halushka,1979).

它已被证明能增强前列环素诱导的血小板解聚,表明与其他血小板抑制剂具有协同作用。这一发现对开发更有效的抗血栓疗法具有重要意义 (Parise、Venton 和 Le Breton,1981).

已发现它能有效拮抗血小板和血管平滑肌中前列腺素介导的反应,为其选择性阻断血栓烷 A2 反应提供了证据 (Huzoor-Akbar 等,1985).

安全和危害

属性

IUPAC Name |

7-[(1S,2S)-2-(heptylamino)cyclopentyl]heptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H37NO2/c1-2-3-4-7-10-16-20-18-14-11-13-17(18)12-8-5-6-9-15-19(21)22/h17-18,20H,2-16H2,1H3,(H,21,22)/t17-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZZNGDIYQSCFGK-ROUUACIJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCNC1CCCC1CCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCN[C@H]1CCC[C@@H]1CCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H37NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80221872 | |

| Record name | 13-Azaprostanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80221872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

13-Azaprostanoic acid | |

CAS RN |

71629-07-7 | |

| Record name | 13-Azaprostanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071629077 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13-Azaprostanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80221872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecane-13,19-diol](/img/structure/B1202324.png)

![(2S)-2-hydroxy-2-methyl-N-[(2R)-1-(3-phenylprop-2-enoyl)pyrrolidin-2-yl]butanamide](/img/structure/B1202340.png)